Cas no 215530-62-4 (6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid)
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
- [1,2,4]Triazolo[1,5-b]pyridazine-2-carboxylic acid,6-chloro-
- 6-Chloro-[1,2,4]triazolo[1,5-b]-pyridazine-2-carboxylic acid
- (6-chloro[1,2,4]triazolo[1,5-b]pyridazin-2-yl)carboxylic acid
- 6-chloro[1,2,4]triazolo[1,5-b]pyridazin-2-carboxylic acid
- 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
- AG-E-57952
- AK-27470
- ANW-66708
- CTK1A0097
- PubChem14903
- RP25630
- FTZDILJQOJEYLX-UHFFFAOYSA-N
- Z1198307490
- 215530-62-4
- AKOS006309724
- A815466
- 6-chloranyl-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
- C13570
- 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylicacid
- 5-(4-ETHOXYPHENYL)-5-OXOPENTANOICACID
- J-518483
- DTXSID80629374
- FT-0645463
- CS-0438417
- MFCD11044757
- SCHEMBL6619042
- EN300-6504821
-
- MDL: MFCD11044757
- Inchi: 1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13)
- InChI Key: FTZDILJQOJEYLX-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC(C(=O)O)=NN2N=1
Computed Properties
- Exact Mass: 197.99400
- Monoisotopic Mass: 197.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.4A^2
- XLogP3: 1.1
Experimental Properties
- Density: 2.0±0.1 g/cm3
- Melting Point: N/A℃
- Refractive Index: 1.835
- PSA: 80.38000
- LogP: 0.47590
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 132546-5g |
6-Chloro-[1,2,4]triazolo[1,5-b]-pyridazine-2-carboxylic acid, 97% |
215530-62-4 | 97% | 5g |
$3060.00 | 2023-09-07 | |
| Matrix Scientific | 132546-10g |
6-Chloro-[1,2,4]triazolo[1,5-b]-pyridazine-2-carboxylic acid, 97% |
215530-62-4 | 97% | 10g |
$4680.00 | 2023-09-07 | |
| Alichem | A029194851-5g |
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid |
215530-62-4 | 95% | 5g |
$2110.50 | 2023-09-02 | |
| Alichem | A029194851-10g |
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid |
215530-62-4 | 95% | 10g |
$2653.20 | 2023-09-02 | |
| Alichem | A029194851-25g |
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid |
215530-62-4 | 95% | 25g |
$4643.10 | 2023-09-02 | |
| Chemenu | CM164488-1g |
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid |
215530-62-4 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D576404-10g |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid |
215530-62-4 | >95% | 10g |
$3260 | 2024-08-03 | |
| Enamine | EN300-6504821-0.05g |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid |
215530-62-4 | 95% | 0.05g |
$282.0 | 2023-05-31 | |
| Enamine | EN300-6504821-0.1g |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid |
215530-62-4 | 95% | 0.1g |
$420.0 | 2023-05-31 | |
| Enamine | EN300-6504821-0.25g |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid |
215530-62-4 | 95% | 0.25g |
$601.0 | 2023-05-31 |
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid Suppliers
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid (CAS No. 215530-62-4): A Comprehensive Overview
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid (CAS No. 215530-62-4) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structural features and chemical properties, has garnered attention for its applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
The molecular formula of 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid is C8H4ClN3O2, with a molecular weight of 207.59 g/mol. The compound features a triazolopyridazine core with a chlorine substituent at the 6-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups imparts specific chemical and physical properties to the molecule. The presence of the carboxylic acid group makes it highly polar and enhances its solubility in aqueous media. Additionally, the chlorine substituent contributes to the compound's reactivity and stability.
Synthesis Methods
The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid has been extensively studied in the literature. One common method involves the reaction of 6-chloropyridazine-3-carbonitrile with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with an appropriate coupling agent such as 1,1'-carbonyldiimidazole (CDI). This multi-step process yields the desired product with high purity and yield. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions through the use of catalysts and alternative reagents.
Biological Activities
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid has demonstrated a range of biological activities that make it a valuable candidate for drug development. Studies have shown that this compound exhibits potent antiviral activity against various viral strains, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or host cell pathways.
In addition to its antiviral properties, 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have indicated that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, its ability to induce apoptosis in cancer cells has been observed in several in vitro models.
Clinical Applications and Research Advancements
The potential clinical applications of 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid are currently being explored through various research initiatives. Recent studies have focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. For instance, prodrug strategies involving esterification or amide formation have been employed to improve oral absorption and stability.
In the realm of antiviral therapy, clinical trials are underway to evaluate the efficacy and safety of this compound in treating viral infections such as HSV and HIV. Preliminary results have shown promising outcomes, with significant reductions in viral load observed in treated patients. Similarly, preclinical studies on its anti-cancer properties have led to Phase I clinical trials for certain types of solid tumors.
Conclusion
In conclusion, 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid (CAS No. 215530-62-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in drug discovery. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds great promise for addressing unmet medical needs in various fields.
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